
(3R)-3,7-dimethyl-6-oxooctanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3,7-dimethyl-6-oxooctanoic acid is an organic compound with a specific stereochemistry, indicated by the (3R) configuration. This compound is a derivative of octanoic acid, featuring a ketone functional group at the sixth carbon and methyl groups at the third and seventh carbons. Its unique structure makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3,7-dimethyl-6-oxooctanoic acid can be achieved through several methods. One common approach involves the use of starting materials such as 3,7-dimethyl-1-octene, which undergoes oxidation to introduce the ketone functionality at the sixth carbon. This can be followed by stereoselective reduction to ensure the (3R) configuration. The reaction conditions typically involve the use of oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. Catalytic processes using metal catalysts like palladium or platinum can be employed to facilitate the oxidation and reduction steps. Additionally, biocatalytic methods using enzymes that specifically recognize the (3R) configuration can be utilized to enhance the stereoselectivity and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-3,7-dimethyl-6-oxooctanoic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Wissenschaftliche Forschungsanwendungen
(3R)-3,7-dimethyl-6-oxooctanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3R)-3,7-dimethyl-6-oxooctanoic acid involves its interaction with specific molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce various biological effects. The methyl groups may influence the compound’s binding affinity and specificity towards enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,7-dimethyl-6-oxooctanoic acid: Lacks the (3R) configuration, resulting in different stereochemical properties.
3,7-dimethyl-6-hydroxyoctanoic acid: Contains a hydroxyl group instead of a ketone.
3,7-dimethyl-6-oxodecanoic acid: Has a longer carbon chain.
Uniqueness
(3R)-3,7-dimethyl-6-oxooctanoic acid is unique due to its specific (3R) stereochemistry, which can significantly influence its chemical reactivity and biological activity. This stereochemical configuration can lead to different interactions with enzymes and receptors compared to its stereoisomers or other similar compounds.
Eigenschaften
CAS-Nummer |
38975-38-1 |
|---|---|
Molekularformel |
C10H18O3 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
(3R)-3,7-dimethyl-6-oxooctanoic acid |
InChI |
InChI=1S/C10H18O3/c1-7(2)9(11)5-4-8(3)6-10(12)13/h7-8H,4-6H2,1-3H3,(H,12,13)/t8-/m1/s1 |
InChI-Schlüssel |
SCOSFCLSJUKLDZ-MRVPVSSYSA-N |
Isomerische SMILES |
C[C@H](CCC(=O)C(C)C)CC(=O)O |
Kanonische SMILES |
CC(C)C(=O)CCC(C)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


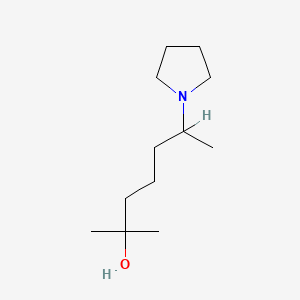
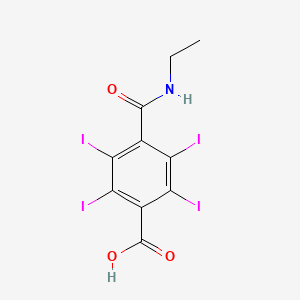
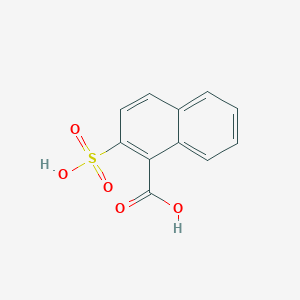

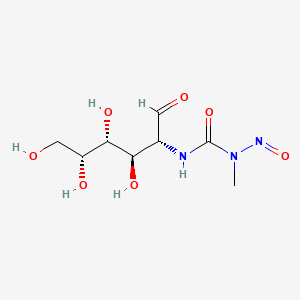
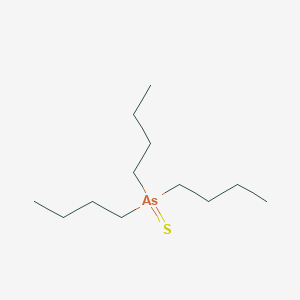
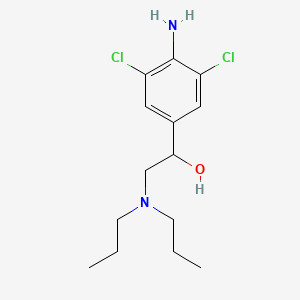
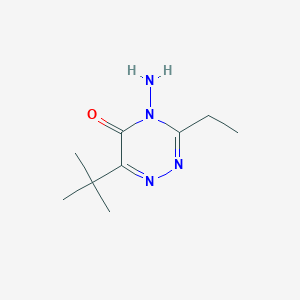
![2,2-Dimethyl-1,2-dihydrobenzo[a]acridine-12-carboxylic acid](/img/structure/B14681700.png)
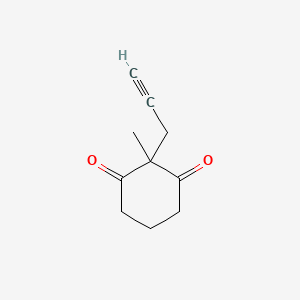
![4-[(Anthracen-9-YL)methyl]-N,N-dimethylaniline](/img/structure/B14681710.png)
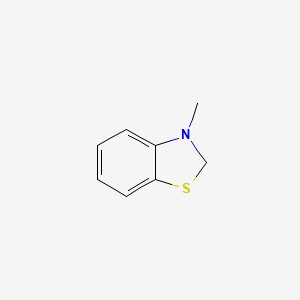

![methyl N-[(E)-C-methyl-N-phenylmethoxycarbonimidoyl]carbamate](/img/structure/B14681734.png)
